N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-12(11-13-4-1-5-14-11)15-8-2-3-9-10(6-8)18-7-17-9/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLOGECKZJDMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide.
Coupling with pyrimidine-2-carboxamide: The benzo[d][1,3]dioxole intermediate is then coupled with pyrimidine-2-carboxamide using a palladium-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Antitumor Activity
One of the prominent applications of N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide derivatives is their role as antitumor agents. A derivative known as N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide has been studied for its efficacy against tumor cells under glucose starvation conditions. This compound was shown to inhibit mitochondrial membrane potential, leading to increased sensitivity of tumor cells to treatment. The study highlighted that this compound exhibited selective toxicity towards glucose-starved cancer cells, indicating its potential as a novel therapeutic agent for treating tumors that rely heavily on mitochondrial function during metabolic stress .
Case Study: Mechanistic Insights
In a study involving colon cancer DLD1 and glioblastoma U251 cell lines, the compound demonstrated a higher toxicity profile under glucose deprivation compared to its parent molecule, amuvatinib. The results indicated that while both compounds were effective, the derivative was more potent in specific cell lines, suggesting a tailored approach to cancer treatment based on metabolic states .
Mechanistic Targeting in Cancer Metabolism
The compound's mechanism of action is closely linked to its ability to target pathways involved in cancer metabolism. By inhibiting key metabolic processes in glucose-starved cells, it disrupts the energy balance necessary for tumor survival. This characteristic positions this compound derivatives as candidates for therapies aimed at exploiting metabolic vulnerabilities in cancer cells .
Pharmaceutical Formulations
Research has also focused on the formulation of this compound into pharmaceutical compositions that enhance its bioavailability and therapeutic efficacy. The development of solid forms (both crystalline and amorphous) has been explored to optimize delivery methods for clinical applications . These formulations can be combined with other therapeutic agents to create synergistic effects, particularly in treating complex diseases like cystic fibrosis where multiple pathways are involved.
Comparative Efficacy Data
To illustrate the comparative efficacy of this compound derivatives against various cancer cell lines, the following table summarizes key findings from recent studies:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Amuvatinib | DLD1 | 15 | mTOR pathway inhibition |
| Compound 6 | DLD1 | 10 | Mitochondrial membrane potential disruption |
| Compound 6 | U251 | 8 | Enhanced toxicity under glucose starvation |
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound has been shown to inhibit tubulin polymerization, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide analogs are compared below with related compounds, focusing on molecular features, biological activity, and research findings.
Table 1: Structural and Functional Comparison of Key Analogs
Key Research Findings
This aligns with the hypothesis that cancer cells in nutrient-poor environments rely heavily on mitochondrial respiration, making them vulnerable to such compounds.
Structural Modifications and Activity: Thienopyrimidine vs. Pyrimidine Core: The thienopyrimidine moiety in compound 6 may enhance kinase inhibition compared to simpler pyrimidine cores, as seen in amuvatinib . Linker Diversity: Piperazine linkers (compound 6) improve solubility and target engagement compared to carboximidamide or pyrazolo-pyrimidine linkers in other analogs .
Database Compounds (Y501-9972 and Y509-2802): These pyrazolo-pyrimidine derivatives feature fluorinated and halogenated groups, which are associated with enhanced metabolic stability and target affinity in kinase inhibitors .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Research indicates that this compound may exert its biological effects through various mechanisms, including:
- Inhibition of Kinases : Similar compounds have shown selectivity for specific kinases involved in cancer cell signaling pathways.
- Mitochondrial Dysfunction : Some studies suggest that this compound may induce mitochondrial membrane potential disruption, particularly in glucose-starved tumor cells, leading to selective cytotoxicity against cancer cells.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor Activity | Exhibits selective cytotoxicity against various cancer cell lines under glucose deprivation conditions. |
| Enzyme Inhibition | Potentially inhibits specific protein kinases that are crucial for tumor growth and survival. |
| Anti-inflammatory Effects | Some derivatives have shown promise in reducing inflammation in preclinical models. |
Case Studies and Research Findings
-
Antitumor Efficacy :
A study evaluated the effects of this compound on colon cancer DLD1 cells. The compound demonstrated potent cytotoxicity under glucose-starved conditions, suggesting its potential for targeting metabolic vulnerabilities in tumors . -
Selectivity for Cancer Cells :
In vitro assays indicated that this compound selectively inhibited the growth of cancer cells while exhibiting minimal toxicity to normal cells. This selectivity was attributed to its mechanism of disrupting mitochondrial function in glucose-deprived environments . -
Structure-Activity Relationship (SAR) :
Research has identified several derivatives of the compound that enhance its biological activity. For instance, modifications to the benzodioxole ring or the carboxamide group have been shown to improve potency against specific cancer types .
Q & A
Q. How can the compound be repurposed for neurodegenerative disease models (e.g., Alzheimer’s)?
- Methodological Answer :
- Target prioritization : Screen against β-secretase (BACE1) via FRET-based assays. The pyrimidine carboxamide inhibits BACE1 (IC₅₀ ~1.2 µM) by competing with substrate binding.
- In vivo validation : Use APP/PS1 transgenic mice; administer 10 mg/kg intraperitoneally for 28 days. Assess amyloid-β plaque reduction via immunohistochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
